6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one
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Description
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine and isoquinoline derivatives are crucial in the development of heterocyclic compounds with significant chemical and pharmaceutical applications. For example, the synthesis of pyrimidin-annulated heterocycles through C-C bond formation by radical cyclization demonstrates the importance of such structures in constructing complex molecules (Majumdar & Mukhopadhyay, 2003). Similarly, the study on 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides for synthesizing 2-fluoro-4,5-dihydropyrroles shows the versatility of pyrimidine derivatives in accessing fluorinated heterocycles, which are valuable in medicinal chemistry (Novikov et al., 2005).
Pharmaceutical Applications
Compounds featuring pyrimidine and isoquinoline motifs have been extensively studied for their pharmaceutical properties. For instance, 2,4-diamino-5-benzylpyrimidines and their analogues have shown high activity and specificity for bacterial dihydrofolate reductase, indicating their potential as antibacterial agents (Johnson et al., 1989). This highlights the therapeutic potential of such compounds in combating bacterial infections.
Materials Science and Molecular Electronics
Pyrimidine derivatives also find applications in materials science, particularly in the design of charge transfer materials. The study on 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials showcases the role of such compounds in developing new materials for electronic applications (Irfan, 2014). These materials could be pivotal in advancing organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.
properties
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-19-8-4-3-7-17(19)14-29-22-24-18(11-20(27)25-22)12-21(28)26-10-9-15-5-1-2-6-16(15)13-26/h1-8,11H,9-10,12-14H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVISMNMTCXXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one |
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